4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is an organic compound with a complex structure that includes a butoxybenzoyl group, a thioxomethyl group, and an amino-benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of carbamate protecting groups for amines, which can be installed and removed under relatively mild conditions . The synthesis may also involve the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling carboxylic acids with amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multiple steps involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[(3-butoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-2-3-11-25-16-6-4-5-14(12-16)17(22)21-19(26)20-15-9-7-13(8-10-15)18(23)24/h4-10,12H,2-3,11H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
IWCCLFNWEDBSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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